1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

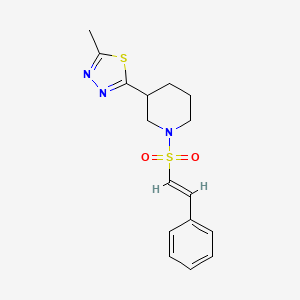

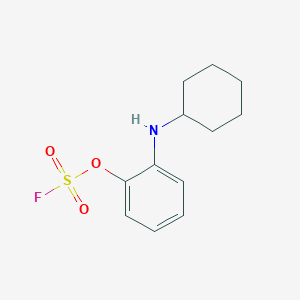

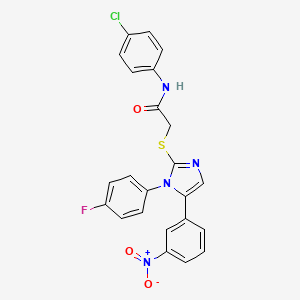

“1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds, a cyclohexylamino group, which is a cyclohexane ring attached to an amino group (-NH2), and a fluorosulfonyloxy group, which contains sulfur, oxygen, and fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base, while the cyclohexylamino and fluorosulfonyloxy groups could add steric bulk and polarity .

Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by its functional groups. The benzene ring is relatively stable due to its aromaticity, but can undergo electrophilic aromatic substitution reactions. The amino group is a nucleophile and can participate in various reactions, while the sulfonyloxy group might be susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting/boiling points, and reactivity .

Aplicaciones Científicas De Investigación

Cyclooxygenase Inhibition

1-(Cyclohexylamino)-2-fluorosulfonyloxybenzene, through its derivatives, has shown potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. A study found that derivatives like 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide showed potent COX-2 inhibition, which is significant in the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Structural Analysis

The molecular structure of compounds similar to this compound has been analyzed to understand their conformations and interactions. For instance, the study of 5-Cyclohexyl-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran showed how different components of the molecule interact and form specific conformations (Choi et al., 2013).

Application in Organic Synthesis

This chemical is also valuable in the field of organic synthesis. It has been used in the preparation of diverse compounds through processes like Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements (Luzzio & Chen, 2009).

Environmental Chemistry

In environmental chemistry, derivatives of this compound have been studied for the hydrodefluorination and hydrogenation of fluorobenzene, which is crucial for the degradation of fluorinated compounds in the environment (Baumgartner & McNeill, 2012).

Organometallic Chemistry

The compound's derivatives play a role in organometallic chemistry, particularly as solvents for conducting organometallic reactions and catalysis (Pike, Crimmin, & Chaplin, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclohexylamino)-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c13-18(15,16)17-12-9-5-4-8-11(12)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYBXGFBCMYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)

![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)

![1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2377609.png)

![1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid](/img/structure/B2377613.png)